molecular formula C12H12O2 B1610304 (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol CAS No. 49801-14-1

(1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol

Cat. No. B1610304
CAS RN: 49801-14-1
M. Wt: 188.22 g/mol
InChI Key: QFNOPZNUHSDHKZ-LBPRGKRZSA-N
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Description

(1R)-1-(Naphthalen-2-Yl)ethane-1,2-Diol is a chiral compound that belongs to the family of diols. It is also known as 2-naphthyl-1,2-ethanediol or NE. This compound has attracted the attention of researchers due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.

Scientific Research Applications

Chemical Synthesis and Material Science

(1R)-1-(Naphthalen-2-yl)ethane-1,2-diol serves as an intermediate in various synthetic routes. For instance, its derivatives have been synthesized through lipase-catalyzed transesterification, yielding optically pure diols. These compounds are significant for their potential applications in organic synthesis and material science, such as in the development of new polymers or complex molecular architectures (Sakai et al., 2000).

Catalysis and Reaction Mechanisms

Research into the metal-ammonia reduction of naphthalene models, including derivatives related to this compound, explores their behavior under reductive conditions. These studies contribute to our understanding of catalytic processes and the development of new reduction strategies in organic synthesis (P. W. Rabideau & Z. Marcinow, 1985).

Fluorescent Probes and Imaging

The development of naphthalene-based fluorescent probes, incorporating structural motifs related to this compound, has been reported. These compounds exhibit specific interactions with metal ions, leading to changes in their fluorescence properties, which can be utilized in live cell imaging and the detection of metal contaminants (A. Banerjee et al., 2012).

Organic Electronics and Photonics

The synthesis and characterization of hyperbranched polymers with varying contents of naphthalene units, related to the structural framework of this compound, indicate potential applications in organic electronics and photonics. These materials exhibit high refractive indices and transparency in the visible range, making them candidates for use in advanced optical devices (Q. Wei et al., 2014).

Environmental Monitoring and Remediation

Studies involving naphthalene dioxygenase's ability to oxidize hydrocarbons, including those structurally similar to this compound, highlight the potential of enzymatic approaches for environmental monitoring and remediation. These enzymes can transform pollutants into less harmful substances, offering environmentally friendly solutions for dealing with organic contaminants (K. Lee & D. Gibson, 1996).

properties

IUPAC Name

(1R)-1-naphthalen-2-ylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNOPZNUHSDHKZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452542
Record name (1R)-1-(Naphthalen-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49801-14-1
Record name (1R)-1-(Naphthalen-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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